molecular formula C40H52F4N6O9S B611707 Voxilaprevir CAS No. 1535212-07-7

Voxilaprevir

Número de catálogo B611707
Número CAS: 1535212-07-7
Peso molecular: 868.94
Clave InChI: MZBLZLWXUBZHSL-FZNJKFJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Voxilaprevir is a nonstructural protein 3 and 4a protease inhibitor used to treat Hepatitis C infections . It is used in combination with sofosbuvir and velpatasvir . The combination has the trade name Vosevi and received a positive opinion from the European Committee for Medicinal Products for Human Use in June 2017 .


Synthesis Analysis

The synthesis of Voxilaprevir involves complex chemical reactions. The median peak plasma concentration of Voxilaprevir was observed 4 hours post-dose . Voxilaprevir is >99% bound to human plasma proteins and is primarily a substrate of CYP3A4 with slow turnover .


Molecular Structure Analysis

The molecular formula of Voxilaprevir is C40H52F4N6O9S . Its average mass is 868.934 Da and its monoisotopic mass is 868.345276 Da .


Chemical Reactions Analysis

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex .


Physical And Chemical Properties Analysis

Voxilaprevir has a molecular weight of 868.94 g/mol . Its density is 1.4±0.1 g/cm³ . It is >99% bound to human plasma proteins .

Aplicaciones Científicas De Investigación

Hepatitis C Virus Infection Salvage Therapy

Scientific Field: Infectious Diseases and Therapy

Methods of Application: A systematic review and meta-analysis were conducted by searching the PubMed, Embase, Cochrane Library, Web of Science, and ClinicalTrials.gov databases for relevant real-world studies published before January 28, 2022 . Patients with previous treatment failure who received SOF/VEL/VOX were included .

Results or Outcomes

The primary outcome was the percentage of patients achieving sustained virologic response at post-treatment week 12 (SVR12). Secondary outcome included adverse events (AEs) during treatment . SVR12 rates were 93% (95% CI 91–95) in the ITT populations and 96% (95% CI 95–97) in the PP populations . Adverse events (AEs) were reported in 30% (228/760) of patients .

Treatment for Direct-Acting Antiviral-Experienced Hepatitis C Virus Patients

Scientific Field: Virology

Methods of Application: A systematic review and meta-analysis were performed by searching five electronic databases from inception to 31 January 2023 . The study outcomes were SVR12 and treatment-related adverse effects, with subgroup analysis performed based on genotype, cirrhosis, HCC, prior SOF/VEL exposure, and region .

Results or Outcomes: The study found that SOF/VEL/VOX is efficacious and safe for retreatment in DAA-experienced CHC patients, even with RAS mutation . The findings support SOF/VEL/VOX as a first-line rescue treatment for DAA-experienced CHC patients .

Treatment for Genotype 3 Hepatitis C Virus Patients

Scientific Field: Virology

Methods of Application: A systematic review and meta-analysis were conducted by searching the PubMed, Embase, Cochrane Library, Web of Science, and ClinicalTrials.gov databases for relevant real-world studies published before January 28, 2022 . Patients with genotype 3 HCV infection who received SOF/VEL/VOX were included .

Results or Outcomes

The primary outcome was the percentage of patients achieving sustained virologic response at post-treatment week 12 (SVR12). Secondary outcome included adverse events (AEs) during treatment . SVR12 rates were significantly lower in GT3-infected patients (OR=2.29, 95% CI 1.23–4.27, P =0.009) than in non-GT3-infected patients . Adverse events (AEs) were reported in 30% (228/760) of patients .

Treatment for Cirrhotic Hepatitis C Virus Patients

Scientific Field: Hepatology

Methods of Application: A systematic review and meta-analysis were conducted by searching the PubMed, Embase, Cochrane Library, Web of Science, and ClinicalTrials.gov databases for relevant real-world studies published before January 28, 2022 . Cirrhotic patients with HCV infection who received SOF/VEL/VOX were included .

Results or Outcomes

The primary outcome was the percentage of patients achieving sustained virologic response at post-treatment week 12 (SVR12). Secondary outcome included adverse events (AEs) during treatment . SVR12 rates were significantly lower in cirrhotic patients (OR=2.22, 95% CI 1.07–4.60, P =0.03) than in non-cirrhotic patients . Adverse events (AEs) were reported in 30% (228/760) of patients .

Treatment for Patients with NS3/4A Protein in HCV

Scientific Field: Virology

Methods of Application

The application of Voxilaprevir in this context involves its use as a part of a combination therapy for the treatment of HCV. The specific methods of application, including dosage and duration of treatment, would be determined by a healthcare professional based on the individual patient’s condition and response to therapy .

Results or Outcomes

The use of Voxilaprevir in this context has been shown to result in a decrease in serum HCV RNA levels, indicating a reduction in the viral load within the patient. This can lead to the resolution of the HCV infection and improvement in the patient’s condition .

Propiedades

IUPAC Name

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBLZLWXUBZHSL-FZNJKFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52F4N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027947
Record name Voxilaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function.
Record name Voxilaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Voxilaprevir

CAS RN

1535212-07-7
Record name Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voxilaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voxilaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12026
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voxilaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOXILAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,330
Citations
YA Heo, ED Deeks - Drugs, 2018 - Springer
… However, 8 weeks of sofosbuvir/velpatasvir/voxilaprevir was … Sofosbuvir/velpatasvir/voxilaprevir was generally well … In conclusion, sofosbuvir/velpatasvir/voxilaprevir is an important …
Number of citations: 64 link.springer.com
R Voaklander, IM Jacobson - Expert review of gastroenterology & …, 2017 - Taylor & Francis
Introduction: The advent of direct-acting antiviral (DAA) treatments for chronic hepatitis C virus (HCV) infection has dramatically increased rates of cure. However, there remain difficult-to-…
Number of citations: 22 www.tandfonline.com
EB Chahine, D Kelley… - Annals of …, 2018 - journals.sagepub.com
… Data Synthesis: Sofosbuvir/velpatasvir/voxilaprevir is … POLARIS-1 demonstrated that sofosbuvir/velpatasvir/voxilaprevir … that sofosbuvir/velpatasvir/voxilaprevir for 8 weeks was …
Number of citations: 18 journals.sagepub.com
IM Jacobson, E Lawitz, EJ Gane, BE Willems… - Gastroenterology, 2017 - Elsevier
Background & Aims Patients with chronic hepatitis C virus (HCV) infection have high rates of sustained virologic response (SVR) after 12 weeks of treatment with the nucleotide …
Number of citations: 278 www.sciencedirect.com
J Llaneras, M Riveiro-Barciela, S Lens, M Diago… - Journal of …, 2019 - Elsevier
Background & Aims Around 5% of patients with chronic hepatitis C virus (HCV) infection treated with direct-acting antiviral (DAA) agents do not achieve sustained virological response (…
Number of citations: 79 www.sciencedirect.com
B Pearlman, M Perrys, A Hinds - Official journal of the American …, 2019 - journals.lww.com
Objectives: Chronic hepatitis C-infected patients who do not respond to nonstructural 5A inhibitor-containing regimens have few treatment options. It is unclear if patients who fail …
Number of citations: 36 journals.lww.com
M Bourlière, SC Gordon, SL Flamm… - … England Journal of …, 2017 - Mass Medical Soc
Background Patients who are chronically infected with hepatitis C virus (HCV) and who do not have a sustained virologic response after treatment with regimens containing direct-acting …
Number of citations: 609 www.nejm.org
E Degasperi, A Spinetti, A Lombardi, S Landonio… - Journal of …, 2019 - Elsevier
Background & Aims Sofosbuvir/velpatasivr/voxilaprevir (SOF/VEL/VOX) is approved for retreatment of patients with HCV and a previous failure on direct-acting antivirals (DAAs), …
Number of citations: 70 www.sciencedirect.com
JG Taylor, S Zipfel, K Ramey, R Vivian, A Schrier… - Bioorganic & Medicinal …, 2019 - Elsevier
… Voxilaprevir, in combination with sofosbuvir and velpatasvir, has demonstrated pan-… voxilaprevir, consistent with our design strategy. Vosevi ® (sofosbuvir, velpatasvir, and voxilaprevir) …
Number of citations: 48 www.sciencedirect.com
BL Da, V Lourdusamy, T Kushner… - European Journal of …, 2021 - ingentaconnect.com
Aims Report the real-world experience of the efficacy and safety of sofosbuvir/velpatasvir/voxilaprevir (SOF/VEL/VOX) in chronic hepatitis C virus (HCV) infected patients who have …
Number of citations: 14 www.ingentaconnect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.